Dimethyl cyclobutane-1,2-dicarboxylate

Catalog No.
S3711911
CAS No.
3396-20-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl cyclobutane-1,2-dicarboxylate

CAS Number

3396-20-1

Product Name

Dimethyl cyclobutane-1,2-dicarboxylate

IUPAC Name

dimethyl cyclobutane-1,2-dicarboxylate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3

InChI Key

WEPHXFVXUXMCLE-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC1C(=O)OC

Canonical SMILES

COC(=O)C1CCC1C(=O)OC

The exact mass of the compound Dimethyl cyclobutane-1,2-dicarboxylate is 172.07355886 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl cyclobutane-1,2-dicarboxylate is a cyclic diester with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular mass of 172.18 g/mol. It is characterized by two ester functional groups attached to a cyclobutane ring, making it an important compound in organic chemistry research. The compound is often utilized as a reagent and model compound for studying various

There is no current research available on the mechanism of action of DMCBD.

  • Information on the safety hazards associated with DMCBD is limited.
  • As with most organic compounds, it's advisable to handle DMCBD with proper personal protective equipment (PPE) like gloves and safety glasses.

  • Thermal Cracking: This reaction involves breaking the cyclobutane ring, yielding smaller molecules. The specific pathways and products can vary based on reaction conditions.
  • Isomerization: The compound can undergo isomerization, which alters the arrangement of atoms within the molecule without changing its molecular formula.
  • Dianion Reactions: The dianion form of dimethyl cyclobutane-1,2-dicarboxylate has been studied for its potential as a synthetic intermediate. For example, it can react with benzaldehyde to form complex structures such as 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione .

Dimethyl cyclobutane-1,2-dicarboxylate can be synthesized through various methods:

  • Esterification Reaction: A common synthesis method involves reacting 1,2-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
    C6H8O4+2CH3OHC8H12O4+2H2OC_6H_8O_4+2CH_3OH\rightarrow C_8H_{12}O_4+2H_2O
    This method efficiently produces dimethyl cyclobutane-1,2-dicarboxylate along with water as a byproduct.
  • Dianion Formation: The dianion of dimethyl cyclobutane-1,2-dicarboxylate can be generated in a solvent like tetrahydrofuran (THF) using lithium reagents. This dianion can then participate in further reactions to create more complex molecules .

Dimethyl cyclobutane-1,2-dicarboxylate is primarily used in organic synthesis and research. Its applications include:

  • Synthetic Intermediates: It serves as a precursor for various organic compounds, particularly in creating complex cyclic structures.
  • Model Compound: Due to its unique cyclic structure, it is often used as a model compound for studying reaction mechanisms and kinetics in organic chemistry .

Dimethyl cyclobutane-1,2-dicarboxylate has several similar compounds that share structural features but may differ in their functional groups or reactivity profiles. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
Cis-Dimethyl cyclobutane-1,2-dicarboxylateC8H12O4C_8H_{12}O_4Isomeric form with distinct stereochemistry
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylateC12H16O8C_{12}H_{16}O_8Contains four carboxylate groups instead of two
Cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acidC7H10O4C_7H_{10}O_4Contains one less carbon atom and includes a carboxylic acid group
Trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acidC7H10O4C_7H_{10}O_4Similar to the cis form but differs in stereochemistry
Cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylateC8H12O4C_8H_{12}O_4Contains a hydroxymethyl group affecting reactivity

These compounds highlight the structural diversity within the cyclobutane derivative family and underscore the unique properties of dimethyl cyclobutane-1,2-dicarboxylate that make it valuable for research and synthesis applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-20-2023

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